molecular formula C22H24ClN3O2 B584639 4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one CAS No. 1346602-76-3

4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one

Cat. No.: B584639
CAS No.: 1346602-76-3
M. Wt: 401.914
InChI Key: QFWLGALGCDUDAP-KQORAOOSSA-N
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Description

4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one is a complex organic compound with a unique structure that includes a phthalazinone core, a chlorophenyl group, and an azepan-1-ium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Chlorophenyl Group: This step involves the alkylation of the phthalazinone core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Azepan-1-ium Moiety: The azepane ring can be introduced through a nucleophilic substitution reaction using a suitable azepane derivative.

    Oxidation and Deuteration:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom in the azepane ring.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving phthalazinone derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phthalazinone core and azepan-1-ium moiety. These interactions may modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)methyl]-2-[1-(methyl)azepan-1-ium-4-yl]phthalazin-1-one
  • 4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(methyl)azepan-1-ium-4-yl]phthalazin-1-one

Uniqueness

The presence of the trideuterio(113C)methyl group in 4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one makes it unique compared to similar compounds. This isotopic labeling can provide valuable information in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWLGALGCDUDAP-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747069
Record name 4-[(4-Chlorophenyl)methyl]-2-[1-(~13~C,~2~H_3_)methyl-1-oxo-1lambda~5~-azepan-4-yl]phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346602-76-3
Record name 4-[(4-Chlorophenyl)methyl]-2-[1-(~13~C,~2~H_3_)methyl-1-oxo-1lambda~5~-azepan-4-yl]phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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